![molecular formula C15H15NO B1362422 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol CAS No. 33821-28-2](/img/structure/B1362422.png)

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

Overview

Description

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, also known as 3,4-dimethyl-2-{[(E)-(phenylimino)methyl]phenol, is a synthetic phenol molecule with a unique structure and properties. It is a member of the phenol family, which is composed of compounds with a hydroxyl group attached to an aromatic ring. This molecule has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Optoelectronic Properties and Bioactivity

- Synthesis and Characterization : Imine compounds, including derivatives of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, have been synthesized and characterized for their crystal structure and optoelectronic properties. These studies involve a combination of experimental and computational techniques, providing insights into molecular structure and potential bioactivity, especially against proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Enol-Keto Tautomerism and Spectroscopic Properties

- Theoretical and Experimental Investigation : The molecular structure and spectroscopic properties of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol have been explored through X-ray diffraction, FT-IR, and UV–vis spectroscopy. The study delves into enol-keto tautomerism and analyzes various electronic and structural properties of the compound (Demircioğlu et al., 2014).

Corrosion Inhibition

- Mild Steel Corrosion Inhibitors : Schiff base compounds, including derivatives similar to 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies show the potential of these compounds in protecting metal surfaces from corrosion (Küstü et al., 2007).

Schiff Base Ligands and Metal Complexes

- DNA and Plasma Protein Probing : Schiff base ligands derived from compounds similar to 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol have been used to create metal(II) complexes. These complexes are studied for their interaction with DNA and plasma proteins, suggesting potential applications in biomedical research and drug development (Rani et al., 2020).

Mixed Ligand Complexes and Stability

- Stability Constants in Metal Complexes : Research on mixed ligand complexes involving derivatives of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol has been conducted, focusing on their stability constants with various metal ions. Such studies are crucial in understanding the coordination chemistry of these compounds (Mapari, 2017).

properties

IUPAC Name |

2-[(3,4-dimethylphenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZBCFICQFILIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol | |

CAS RN |

33821-28-2 | |

| Record name | NSC132531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

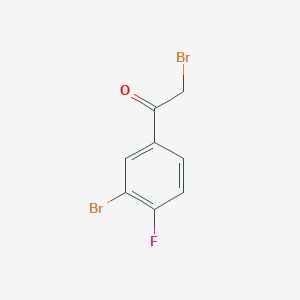

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol and its halogenated derivatives?

A1: Both 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol and its halogenated derivatives (chloro and bromo) exhibit a nearly planar molecular structure. This planarity arises from the small dihedral angle between the two aromatic rings within the molecule. For instance, the dihedral angle is 4.10° in the bromo derivative [] and 2.71° in the chloro derivative []. This near planarity is further stabilized by an intramolecular O—H⋯N hydrogen bond forming an S(6) ring motif.

Q2: How do intermolecular interactions influence the crystal packing of these compounds?

A2: While the molecules themselves are relatively planar, their crystal packing is influenced by weak intermolecular interactions. Specifically, C—H⋯π interactions are observed in the crystal structures of both the bromo [] and chloro [] derivatives. These weak interactions contribute to the three-dimensional network structure observed in the solid state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)

![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)